![molecular formula C10H7Cl3O3 B2541148 2-Chloro-4-(chloroacetyl)phenyl chloroacetate CAS No. 2185840-32-6](/img/structure/B2541148.png)
2-Chloro-4-(chloroacetyl)phenyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-4-(chloroacetyl)phenyl chloroacetate” is a complex organic compound. It’s a derivative of phenyl chloroacetate and chloroacetic acid . Phenyl chloroacetate has a molecular formula of CHClO, an average mass of 170.593 Da, and a monoisotopic mass of 170.013458 Da .
Synthesis Analysis
The synthesis of similar compounds involves the chlorination of acetic acid, with acetic anhydride as a catalyst . Chloroacetyl chloride, a key component in the synthesis of “2-Chloro-4-(chloroacetyl)phenyl chloroacetate”, is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(chloroacetyl)phenyl chloroacetate” can be inferred from its parent compounds. Phenyl chloroacetate has a molecular formula of CHClO . A detailed molecular structure analysis would require more specific data or computational chemistry methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(chloroacetyl)phenyl chloroacetate” can be inferred from its parent compounds. Chloroacetic acid, for example, is a colorless solid with a melting point of 63 °C and a boiling point of 189.3 °C . More specific properties would require experimental data or computational chemistry methods.Scientific Research Applications
- Researchers use it for chloroacetylation and chemical modification of polymers, such as poly(glycidyl methacrylate) .
- Notable examples include 2-methyl-4-chlorophenoxyacetic acid (MCPA) , 2,4-dichlorophenoxyacetic acid , and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
- These derivatives were tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the SRB assay .
Chemical Synthesis and Modification
Herbicide Production
Medicinal Chemistry
Anticancer Research
In Vitro Metabolism Studies
Safety and Hazards
Chloroacetic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s an alkylating agent with hazard statements including H301, H311, H314, H331, and H400 . Chloroacetyl chloride is also considered hazardous, with classifications including Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral .
Mechanism of Action
Target of Action
The primary targets of chloroacetyl compounds are often proteins or enzymes in the body. They can bind to these targets and modify their function .
Mode of Action
Chloroacetyl compounds typically act through a process called acylation. This involves the transfer of an acyl group to the target molecule, which can alter its function .
Result of Action
The result of the compound’s action would depend on the specific target and how the compound modifies its function. This could range from inhibiting an enzyme’s activity to altering a protein’s structure .
Action Environment
The action, efficacy, and stability of “2-Chloro-4-(chloroacetyl)phenyl chloroacetate” would likely be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the rate of reaction of chloroacetyl compounds can vary with different electronegativities .
properties
IUPAC Name |
[2-chloro-4-(2-chloroacetyl)phenyl] 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3O3/c11-4-8(14)6-1-2-9(7(13)3-6)16-10(15)5-12/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVSXNYPXHYNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)OC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloroacetyl)phenyl chloroacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.